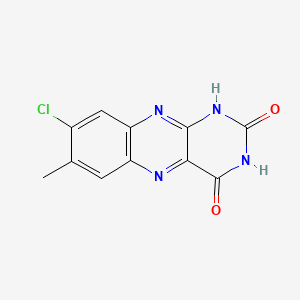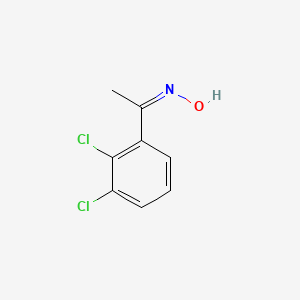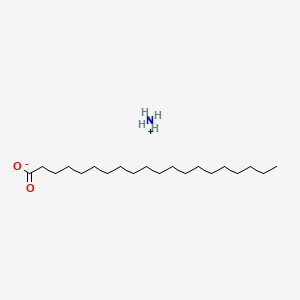
Ammonium icosanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ammonium icosanoate, also known as ammonium arachidate, is a long-chain fatty acid salt derived from arachidic acid. It is a white, crystalline solid that is soluble in water and exhibits surfactant properties. This compound is primarily used in the production of detergents, emulsifiers, and other industrial applications due to its ability to reduce surface tension.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Ammonium icosanoate can be synthesized through the reaction of arachidic acid with ammonia. The process involves the neutralization of arachidic acid with ammonium hydroxide, resulting in the formation of this compound. The reaction is typically carried out at room temperature and requires careful control of pH to ensure complete neutralization.
Industrial Production Methods: In an industrial setting, this compound is produced by reacting arachidic acid with aqueous ammonia. The reaction mixture is stirred continuously to ensure uniformity, and the product is then purified through crystallization. The final product is dried to obtain pure this compound.
Análisis De Reacciones Químicas
Types of Reactions: Ammonium icosanoate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to produce corresponding fatty acid derivatives.
Reduction: Reduction reactions can convert it back to arachidic acid.
Substitution: It can participate in substitution reactions where the ammonium ion is replaced by other cations.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Sodium chloride, potassium bromide.
Major Products Formed:
Oxidation: Arachidic acid derivatives.
Reduction: Arachidic acid.
Substitution: Corresponding ammonium salts with different cations.
Aplicaciones Científicas De Investigación
Ammonium icosanoate has a wide range of applications in scientific research, including:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in the study of cell membranes and lipid interactions due to its amphiphilic nature.
Medicine: Investigated for its potential use in drug delivery systems, particularly in the formulation of lipid-based nanoparticles.
Industry: Utilized in the production of detergents, emulsifiers, and other cleaning agents due to its surface-active properties.
Mecanismo De Acción
The mechanism of action of ammonium icosanoate is primarily based on its surfactant properties. It reduces surface tension by aligning at the interface of water and oil, thereby stabilizing emulsions and dispersions. The molecular targets include lipid bilayers and hydrophobic surfaces, where it interacts through hydrophobic and electrostatic forces.
Comparación Con Compuestos Similares
Ammonium stearate: Another long-chain fatty acid salt with similar surfactant properties.
Ammonium palmitate: A shorter-chain fatty acid salt used in similar applications.
Ammonium oleate: An unsaturated fatty acid salt with enhanced reactivity due to the presence of double bonds.
Uniqueness: Ammonium icosanoate is unique due to its longer carbon chain (20 carbons), which provides superior hydrophobic interactions and stability in emulsions compared to shorter-chain analogs. This makes it particularly effective in industrial applications where long-lasting emulsification is required.
Propiedades
Número CAS |
94266-33-8 |
|---|---|
Fórmula molecular |
C20H43NO2 |
Peso molecular |
329.6 g/mol |
Nombre IUPAC |
azanium;icosanoate |
InChI |
InChI=1S/C20H40O2.H3N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22;/h2-19H2,1H3,(H,21,22);1H3 |
Clave InChI |
BRMYKYSLVRPXIO-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCCCC(=O)[O-].[NH4+] |
Números CAS relacionados |
506-30-9 (Parent) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


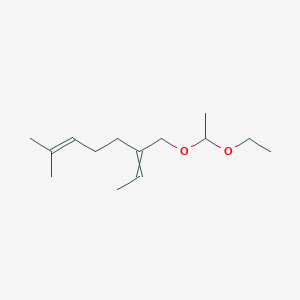
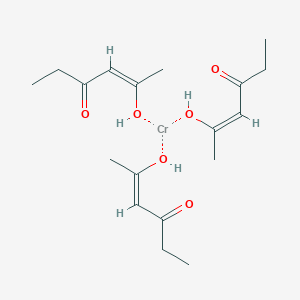

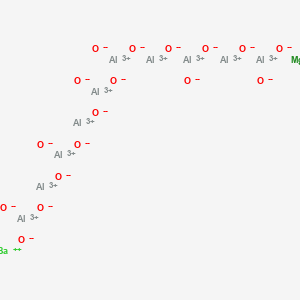
![Tert-butyl 4-[[2-methyl-4-(2-methylpyridin-4-yl)phenyl]methyl]piperazine-1-carboxylate](/img/structure/B12646785.png)
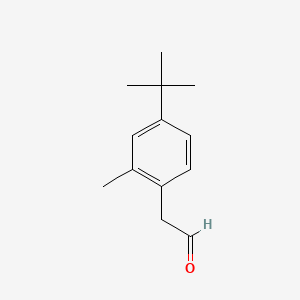
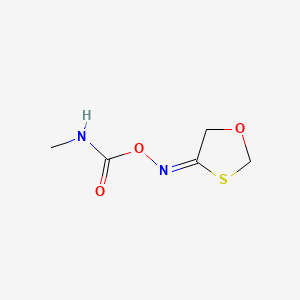
![Methyl 7-[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrol-2-yl]-2-methylsulfonylthieno[3,2-d]pyrimidine-6-carboxylate](/img/structure/B12646810.png)

![(2S)-1-[(2S)-2-[[(2S)-2-[[(2R)-6-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-1-[(2R)-7-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]heptanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]acetyl]amino]hexanoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B12646820.png)
